Galantamine Hydrobromide Racemic (15 mg)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Galantamine Hydrobromide Racemic is a pharmaceutical compound used primarily in the treatment of mild to moderate Alzheimer’s disease. It is a reversible, competitive inhibitor of the enzyme acetylcholinesterase, which increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function . This compound is derived from the natural alkaloid galantamine, which is found in the bulbs of certain plants such as the common snowdrop (Galanthus nivalis) .
準備方法
The synthesis of Galantamine Hydrobromide Racemic involves several steps, including oxidative coupling reactions and reduction processes. One common synthetic route starts with the oxidative coupling of phenols to form narwedine, which is then reduced to galantamine using reagents like lithium aluminum hydride . Industrial production often involves the extraction of galantamine from plant sources, followed by chemical modification to produce the hydrobromide salt .
化学反応の分析
Galantamine Hydrobromide Racemic undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form narwedine using oxidizing agents like manganese dioxide.
Reduction: Narwedine can be reduced back to galantamine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group in galantamine can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include manganese dioxide for oxidation and lithium aluminum hydride for reduction. The major products formed include narwedine and its reduced form, galantamine .
科学的研究の応用
Galantamine Hydrobromide Racemic has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alkaloid synthesis and reaction mechanisms.
Medicine: It is clinically used to manage symptoms of Alzheimer’s disease by enhancing cognitive function.
Industry: The compound is used in the pharmaceutical industry for the development of Alzheimer’s treatments.
作用機序
Galantamine Hydrobromide Racemic exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the concentration of acetylcholine, enhancing cholinergic neurotransmission . Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .
類似化合物との比較
Galantamine Hydrobromide Racemic is unique among acetylcholinesterase inhibitors due to its dual mechanism of action. Similar compounds include:
Rivastigmine: Also an acetylcholinesterase inhibitor, but it has a different chemical structure and pharmacokinetic profile.
Tacrine: An older acetylcholinesterase inhibitor with more side effects and less specificity.
Galantamine’s ability to modulate nicotinic receptors sets it apart from these other compounds, providing additional therapeutic benefits .
特性
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。